molecular formula C16H13NO4 B14146706 7-Ethoxy-9-oxo-9H-xanthene-3-carboxamide CAS No. 89216-86-4

7-Ethoxy-9-oxo-9H-xanthene-3-carboxamide

Katalognummer: B14146706
CAS-Nummer: 89216-86-4
Molekulargewicht: 283.28 g/mol
InChI-Schlüssel: TYRQGFBQDQJXEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Ethoxy-9-oxo-9H-xanthene-3-carboxamide is a chemical compound that belongs to the xanthene family. Xanthenes are known for their diverse biological activities and are used in various scientific research fields. This compound has a molecular formula of C16H13NO4 and a molecular weight of 283.28 g/mol .

Vorbereitungsmethoden

The synthesis of 7-Ethoxy-9-oxo-9H-xanthene-3-carboxamide typically involves the reaction of appropriate xanthene derivatives with ethoxy and carboxamide groups under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they often involve the use of catalysts and specific solvents to achieve the desired product . Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

7-Ethoxy-9-oxo-9H-xanthene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

7-Ethoxy-9-oxo-9H-xanthene-3-carboxamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 7-Ethoxy-9-oxo-9H-xanthene-3-carboxamide involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context .

Vergleich Mit ähnlichen Verbindungen

7-Ethoxy-9-oxo-9H-xanthene-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

89216-86-4

Molekularformel

C16H13NO4

Molekulargewicht

283.28 g/mol

IUPAC-Name

7-ethoxy-9-oxoxanthene-3-carboxamide

InChI

InChI=1S/C16H13NO4/c1-2-20-10-4-6-13-12(8-10)15(18)11-5-3-9(16(17)19)7-14(11)21-13/h3-8H,2H2,1H3,(H2,17,19)

InChI-Schlüssel

TYRQGFBQDQJXEW-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC2=C(C=C1)OC3=C(C2=O)C=CC(=C3)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.